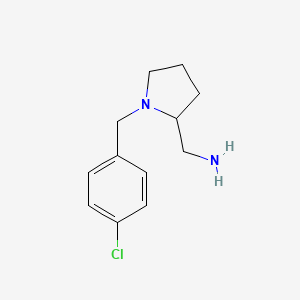
2-(Aminomethyl)-1-(4-chlorobenzyl)pyrrolidine
Cat. No. B8567921
M. Wt: 224.73 g/mol
InChI Key: ZBIQUHZPSAZOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04158060
Procedure details


500 ml of anhydrous tetrahydrofurane and 23.4 g (0.615 mol) of the double hydride of lithium and aluminum are introduced into a reactor equipped with a mechanical stirrer, and a solution of 27.3 g (0.108 mol) of 1-p-chlorobenzyl-2-nitromethylene-pyrrolidine in 1,000 ml of tetrahydrofurane is then added slowly. The reaction mixture is heated at the reflux temperature for 12 hours and then cooled, and 53 ml of water are added dropwise, followed by 53 ml of 20% strength sodium hydroxide solution and finally 53 ml of water. The precipitate is filtered off and extracted with 500 ml of ether. The ether solution is combined with the filtrate and dried over magnesium sulphate, the solvents are evaporated and the residue is distilled under reduced pressure. 19.5 g (yield: 80.2%) of 2-aminomethyl-1-p-chlorobenzyl-pyrrolidine distilling at 118°-120° under a pressure of 0.06 mm of mercury are obtained.
Name
1-p-chlorobenzyl-2-nitromethylene-pyrrolidine
Quantity
27.3 g
Type
reactant
Reaction Step One









Yield
80.2%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Li].[Al].[Cl:4][C:5]1[CH:20]=[CH:19][C:8]([CH2:9][N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[CH:15][N+:16]([O-])=O)=[CH:7][CH:6]=1.[OH-].[Na+]>O1CCCC1.O>[NH2:16][CH2:15][CH:11]1[CH2:12][CH2:13][CH2:14][N:10]1[CH2:9][C:8]1[CH:7]=[CH:6][C:5]([Cl:4])=[CH:20][CH:19]=1 |f:4.5,^1:1|
|
Inputs


Step One
|
Name
|
1-p-chlorobenzyl-2-nitromethylene-pyrrolidine
|
|
Quantity
|
27.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(CN2C(CCC2)=C[N+](=O)[O-])C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Al]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
53 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
53 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is heated at the reflux temperature for 12 hours
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is filtered off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 500 ml of ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents are evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC1N(CCC1)CC1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.5 g | |
| YIELD: PERCENTYIELD | 80.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
